Aldicarb-d3 Sulfoxide

描述

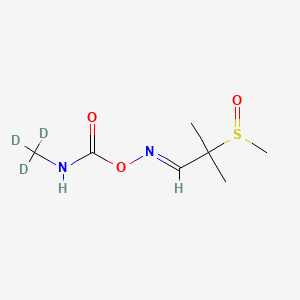

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(E)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPMAGSOWXBZHS-UYUKVFNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for Aldicarb D3 Sulfoxide

Approaches to Deuterium (B1214612) Incorporation in Oxime Carbamate (B1207046) Structures

The introduction of deuterium into oxime carbamate structures, the chemical class to which Aldicarb (B1662136) belongs, can be achieved through several synthetic strategies. researchgate.net A common approach involves the use of deuterated precursors in the synthesis pathway. symeres.com For instance, a deuterated version of a key building block can be synthesized and then carried through the subsequent reaction steps to yield the final deuterated product.

Another prevalent method is hydrogen-deuterium exchange (H/D exchange) reactions. mdpi.com These reactions involve treating the target molecule or a precursor with a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. mdpi.comd-nb.info The choice of catalyst and reaction conditions is critical to control the position and extent of deuterium incorporation. For aryl carbamates, iridium(I) complexes have been shown to be effective catalysts for ortho-deuteration via C-H activation. acs.orgd-nb.info While Aldicarb is not an aryl carbamate, similar principles of catalyzed H/D exchange can be adapted for aliphatic systems.

The stability of the incorporated deuterium is a key consideration. The label should be in a non-exchangeable position to prevent its loss during sample preparation or analysis, which could compromise the accuracy of quantitative results. sigmaaldrich.com

Targeted Synthesis of Aldicarb-d3 Sulfoxide (B87167) and Related Deuterated Metabolites

The targeted synthesis of Aldicarb-d3 Sulfoxide typically starts from a precursor that allows for the specific introduction of the deuterium atoms. A plausible synthetic route involves the use of a deuterated methylating agent to introduce the trideuteromethyl group.

A key intermediate in the synthesis of Aldicarb and its analogues is Aldicarb oxime. lookchem.comchemicalbook.com The synthesis of Aldicarb itself involves the reaction of Aldicarb oxime with methyl isocyanate. chemicalbook.com To produce Aldicarb-d3, a deuterated methyl isocyanate (CD₃NCO) would be required. Subsequent oxidation of the sulfur atom in Aldicarb-d3 would then yield this compound.

The synthesis of related deuterated metabolites, such as Aldicarb-d3 Sulfone, would follow a similar pathway, with further oxidation of the sulfoxide to the sulfone. The controlled synthesis of these metabolites is essential for comprehensive metabolic studies. nih.gov

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound Name | Role in Synthesis |

| Aldicarb oxime | Precursor to the carbamate structure lookchem.comchemicalbook.com |

| Deuterated methyl isocyanate (CD₃NCO) | Introduces the d3-methyl group |

| Oxidizing agent | Converts the sulfide (B99878) to a sulfoxide |

Characterization of Isotopic Purity for Research Applications

Ensuring the isotopic purity of this compound is critical for its intended use as an internal standard. rsc.orgnih.gov The presence of unlabeled (d0) or partially labeled species can interfere with the quantification of the target analyte. sigmaaldrich.com Several analytical techniques are employed to determine the isotopic enrichment and purity of deuterated compounds.

High-resolution mass spectrometry (HRMS) is a powerful tool for characterizing isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.govresearchgate.net This allows for the calculation of the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is also used to confirm the position of the deuterium label and to assess the isotopic enrichment. rsc.orgresearchgate.net In ¹H NMR, the reduction in the integral of the signal corresponding to the deuterated position provides a measure of deuterium incorporation. d-nb.info

The combination of both mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic purity and structural integrity of the synthesized this compound, ensuring its suitability for use in sensitive analytical methods. rsc.org

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution and enrichment nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Location of deuterium labels and isotopic purity rsc.orgd-nb.info |

Advanced Analytical Methodologies Utilizing Aldicarb D3 Sulfoxide As an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as Aldicarb-d3 sulfoxide (B87167), to a sample. ciac.jl.cn By measuring the ratio of the naturally occurring analyte to the labeled standard, precise quantification can be achieved, even in the presence of complex sample matrices that can interfere with the analysis.

UPLC-MS/MS is a highly sensitive and selective analytical technique used for the determination of trace levels of compounds in various samples. nih.govresearchgate.net In the analysis of aldicarb (B1662136) and its metabolites, Aldicarb-d3 sulfoxide is used as an internal standard to ensure accuracy. ciac.jl.cn

A common protocol involves extracting the target analytes from a sample using a solvent like acetonitrile (B52724). nih.govresearchgate.net The extract is then purified and concentrated. ciac.jl.cn The sample is then separated using a UPLC system, often with a C18 column and a gradient elution program. ciac.jl.cn The separated compounds are then detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. ciac.jl.cn

For example, a method for the analysis of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in water used this compound and its corresponding labeled analogs as internal standards. ciac.jl.cn This method demonstrated excellent linearity over a concentration range of 0.5 to 200 µg/L, with average recoveries between 94.5% and 105%. ciac.jl.cn The use of the internal standard helps to correct for variations in the analytical process, leading to high accuracy and precision. ciac.jl.cn

Table 1: UPLC-MS/MS Method Parameters for Aldicarb Analysis

| Parameter | Details |

|---|---|

| Internal Standard | Aldicarb-d3, this compound, Aldicarb-d3 sulfone ciac.jl.cn |

| Extraction Solvent | Acetonitrile nih.govresearchgate.net |

| Chromatographic Column | C18 ciac.jl.cn |

| Detection Mode | Multiple Reaction Monitoring (MRM) ciac.jl.cn |

| Linearity Range | 0.5 - 200 µg/L ciac.jl.cn |

| Average Recoveries | 94.5% - 105% ciac.jl.cn |

| Relative Standard Deviation | 2.7% - 6.5% ciac.jl.cn |

While less common for the analysis of these specific polar compounds, GC-MS can also be employed. For GC-MS analysis, derivatization is often required to make the analytes more volatile. The use of an internal standard like this compound is still crucial for accurate quantification, following similar principles as in LC-MS.

HPLC coupled with mass spectrometry is another robust technique for the analysis of aldicarb and its metabolites. nih.gov Similar to UPLC-MS/MS, this method utilizes an internal standard like Aldicarb-d3 to ensure accurate quantification. nih.gov

In one study, a high-performance liquid chromatography-linear ion trap triple stage mass spectrometry (HPLC-IT/MS³) method was developed to detect aldicarb, aldicarb sulfoxide, and aldicarb sulfone in peanuts. nih.gov The samples were extracted with acetonitrile saturated with cyclohexane (B81311) and cleaned up using gel permeation chromatography. nih.gov The analysis was performed using selective reaction monitoring (SRM) with Aldicarb-d3 as the internal standard for all three analytes. nih.gov This method showed good linearity in the range of 10 - 500 µg/L, and the average recoveries ranged from 81.5% to 115% at three different spiking levels. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Sample Preparation and Matrix Effects Mitigation in Complex Matrices

The accuracy of any analytical method heavily relies on the effectiveness of the sample preparation process. The goal is to isolate the analytes of interest from the sample matrix, which can contain numerous interfering compounds. tdl.org this compound plays a vital role in monitoring and correcting for losses during these cleanup steps.

Solid-phase extraction is a widely used sample preparation technique for cleaning up complex samples. researchgate.net It involves passing a liquid sample through a solid adsorbent material, which retains the analytes of interest while allowing interfering compounds to pass through. researchgate.net The analytes are then eluted from the adsorbent with a suitable solvent. researchgate.net

In a method for analyzing aldicarb and its metabolites in water, an HLB (hydrophilic-lipophilic balance) SPE cartridge was used to concentrate and purify the samples after they were spiked with this compound and other labeled internal standards. ciac.jl.cn This procedure, combined with UPLC-MS/MS analysis, resulted in high recoveries and low detection limits, demonstrating the effectiveness of SPE in combination with isotope dilution. ciac.jl.cn The use of C18 as a dispersant in matrix solid phase dispersion (MSPD) has also been shown to be effective for extracting aldicarb and its metabolites from honeybees, with average recoveries for aldicarb sulfoxide reaching 99%. nih.gov

A more recent and rapid sample cleanup technique is multiplug filtration clean-up (m-PFC). This method often utilizes advanced sorbents like multiwalled carbon nanotubes (MWCNTs) to remove matrix interferences. nih.govresearchgate.net MWCNTs have a large surface area and unique adsorption properties that make them effective for removing pigments and other interfering substances from sample extracts. mdpi.com

In a study analyzing aldicarb and its metabolites in ginger, a simple and rapid pretreatment procedure was developed using m-PFC with MWCNTs. nih.govresearchgate.net The ginger samples were extracted with acetonitrile, and the extract was then cleaned up using the MWCNT-based m-PFC. nih.govresearchgate.net This method, coupled with UPLC-MS/MS, yielded recoveries between 71.4% and 89.8% with good precision. nih.gov The use of such advanced cleanup techniques is essential for analyzing complex matrices like ginger and ensuring the reliability of the analytical results. nih.govresearchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| Acetonitrile |

| Aldicarb |

| Aldicarb sulfone |

| Aldicarb-d3 |

| Aldicarb-d3 sulfone |

| This compound |

| Cyclohexane |

| Dichloromethane (B109758) |

Optimization of Extraction and Purification Procedures

The accurate quantification of aldicarb sulfoxide relies heavily on efficient and clean sample preparation. The primary goal is to isolate the target analytes from complex sample matrices while minimizing interferences that could affect the final measurement. Two predominant techniques have been optimized for this purpose: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). The use of this compound as an internal standard is critical during these steps to correct for any analyte loss.

QuEChERS Method: Originally developed for pesticide residue analysis in produce, the QuEChERS method has been adapted for various matrices, including blood, brain tissue, and food products. nih.gov The basic procedure involves an extraction step with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) or sodium chloride. nih.govresearchgate.net A subsequent cleanup step, known as dispersive solid-phase extraction (dSPE), uses sorbents to remove interfering matrix components. nih.gov

Optimization of the QuEChERS protocol often involves:

Solvent Selection: Acetonitrile is widely used for its ability to efficiently extract a broad range of pesticides, including polar compounds like aldicarb sulfoxide. researchgate.netresearchgate.net

Salt Composition: Different salt combinations (e.g., MgSO₄ with NaCl or NaOAc) are evaluated to optimize the liquid-liquid partitioning and maximize analyte recovery. nih.gov

dSPE Sorbent Selection: The choice of sorbent is crucial for removing specific matrix interferences. Primary secondary amine (PSA) is commonly used to remove sugars and organic acids, while C18 can remove nonpolar interferences like fats. nih.gov For certain applications, graphitized carbon black (GCB) may be used, though it can sometimes retain planar analytes. researchgate.net In a study analyzing aldicarb in ginger, a multiplug filtration cleanup with multiwalled carbon nanotubes (MWCNTs) was employed. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective technique for concentrating and purifying analytes from aqueous samples like groundwater or drinking water. ciac.jl.cnnih.gov The process involves passing the sample, spiked with this compound, through a cartridge containing a solid adsorbent.

Key optimization parameters for SPE include:

Sorbent Type: Hydrophilic-Lipophilic Balance (HLB) cartridges are frequently chosen for their ability to retain a wide range of compounds, including polar metabolites. ciac.jl.cn C18-bonded silica (B1680970) is also a common choice for extracting carbamates from water. cmu.ac.th

Elution Solvent: The selection of a suitable solvent is critical to elute the retained analytes from the cartridge. Methanol and dichloromethane have been shown to be effective eluents. cmu.ac.thnih.govresearchgate.net

Sample pH and Flow Rate: Adjusting the sample pH can improve the retention of certain analytes on the sorbent. Controlling the flow rate during sample loading and elution ensures optimal interaction and recovery.

A study determining aldicarb and its metabolites in water utilized SPE with an HLB cartridge, followed by analysis using UPLC-MS/MS with isotope dilution, demonstrating the method's sensitivity and accuracy. ciac.jl.cn

Method Validation and Performance Metrics in Research Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. When using this compound as an internal standard, key performance metrics such as linearity, limits of detection and quantification, precision, accuracy, and recovery are rigorously assessed.

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The use of an internal standard like this compound helps to correct for variability and extend the reliable linear range. The relationship is often assessed by the coefficient of determination (r²), with values close to 1.000 indicating a strong linear relationship. ciac.jl.cnnih.gov

Research studies have established linearity for aldicarb analysis across various matrices and concentration ranges. For example, a method for water analysis showed excellent linearity from 0.5 to 200 µg/L. ciac.jl.cn In food matrices like honey and infant formula, linearity has been confirmed at lower concentrations, often from 0.0005 mg/kg up to 0.074 mg/kg or 1 to 100 µg/kg. nih.govresearchgate.netsci-hub.se

Table 1: Linearity and Calibration Range in Aldicarb Analysis Studies

| Matrix | Analytical Method | Calibration Range | Correlation Coefficient (r/r²) | Reference |

|---|---|---|---|---|

| Water | UPLC-MS/MS | 0.5 - 200 µg/L | > 0.999 | ciac.jl.cn |

| Honey | LC/DD/Fl | 0.0005 - 0.074 mg/kg | ≥ 0.99 | nih.govresearchgate.net |

| Peanuts | HPLC-IT/MS³ | 10 - 500 µg/L | Linear | researchgate.net |

| Infant Foods | LC-ESI-MS/MS | 1 - 100 µg/kg | Quadratic (1/x weighted) | sci-hub.se |

| Pet Feed | LC-MS/MS & GC-MS/MS | Not specified | ≥ 0.99 | unibo.it |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the sensitivity of an analytical method. The use of highly sensitive instrumentation like tandem mass spectrometry (MS/MS) allows for the achievement of very low detection and quantification limits.

Studies utilizing this compound and similar internal standards have reported LODs and LOQs in the low microgram-per-kilogram (µg/kg) or nanogram-per-milliliter (ng/mL) range, demonstrating the high sensitivity required for trace residue analysis in environmental and food samples.

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Aldicarb and its Metabolites

| Matrix | Analyte | LOD | LOQ | Reference |

|---|---|---|---|---|

| Water | Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone | 0.0008 - 0.001 µg/L (MDL) | Not specified | ciac.jl.cn |

| Blood | Carbamates (incl. Aldicarb) | 0.1 ng/mL | Not specified | nih.gov |

| Brain Tissue | Carbamates (incl. Aldicarb) | 0.2 ng/g | Not specified | nih.gov |

| Honey | N-methyl-carbamates (incl. Aldicarb) | 0.0002 - 0.008 mg/kg | 0.0005 - 0.025 mg/kg | nih.govresearchgate.net |

| Ginger | Aldicarb Sulfoxide | Not specified | 1.0 µg/kg | researchgate.net |

| Peanuts | Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone | 4 - 5 µg/kg | Not specified | researchgate.net |

MDL: Method Detection Limit

Precision, Accuracy, and Recovery Assessments

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of a measured value to the true value and is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix sample. The sample is then processed, and the percentage of the spiked amount that is measured (% recovery) is calculated. An internal standard like this compound is essential for achieving high precision and accuracy by correcting for analyte losses during sample preparation and analysis.

Validation guidelines, such as those from SANCO, often consider recoveries in the range of 70-120% with an RSD below 20% to be acceptable. unibo.it Numerous studies have demonstrated that methods employing isotope-labeled internal standards for aldicarb analysis meet these criteria across a variety of complex matrices.

Table 3: Precision, Accuracy, and Recovery Data from Various Studies

| Matrix | Spiking Levels | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|

| Water | Three levels | 94.5 - 105 | 2.7 - 6.5 | ciac.jl.cn |

| Blood & Brain | Multiple levels | Excellent accuracy reported | Excellent precision reported | nih.gov |

| Groundwater | Not specified | 77 - 97 | 2 - 7 | nih.gov |

| Honey | Three levels | 70 - 103 (most pesticides) | < 20 | nih.govresearchgate.net |

| Ginger | 2, 20, 200 µg/kg | 71.4 - 89.8 | 0.7 - 13.2 | researchgate.net |

| Peanuts | 10, 20, 40 µg/kg | 81.5 - 115 | Not specified | researchgate.net |

| Various Matrices | Not specified | 70 - 110 (usually 90-100) | 2 - 8 | xn--untersuchungsmter-bw-nzb.de |

| Pet Feed | Multiple levels | 70 - 120 (most analytes) | < 20 | unibo.it |

Environmental Fate and Degradation Pathway Studies Employing Aldicarb D3 Sulfoxide

Elucidation of Abiotic Transformation Pathways

The abiotic degradation of aldicarb (B1662136) sulfoxide (B87167) is a key factor in its environmental persistence and involves processes such as hydrolysis, photolysis, and oxidation.

The hydrolysis of aldicarb sulfoxide is significantly influenced by pH. who.intnih.gov Under basic conditions, hydrolysis is rapid, while it is much slower under acidic and neutral conditions. epa.gov Studies have shown that aldicarb sulfoxide is more sensitive to hydroxide (B78521) ion concentration than the parent compound, aldicarb. nih.gov The primary hydrolysis products include the corresponding oxime and nitrile derivatives. epa.govfao.org

The rate of hydrolysis is also temperature-dependent. For instance, the base hydrolysis rate constant for aldicarb sulfone, a related compound, was measured at various temperatures, and an activation energy of 15.2 +/- 0.1 kcal/mole was calculated. nih.gov

Table 1: Hydrolysis Half-lives of Aldicarb and its Metabolites

| Compound | pH | Temperature (°C) | Half-life | Reference |

| Aldicarb | >12 | Not Specified | A few minutes | who.int |

| Aldicarb | 6.0 | Not Specified | 560 days | who.int |

| Aldicarb | 9 | 25 | ~8.0 days | epa.gov |

| Aldicarb Sulfoxide | 5 & 7 | 25 | Stable for 28 days | epa.gov |

| Aldicarb Sulfoxide | 9 | 25 | Rapid hydrolysis | epa.gov |

Photolytic degradation, or the breakdown of compounds by light, is another pathway for the transformation of aldicarb derivatives in the environment. While aldicarb itself does not absorb light at wavelengths greater than 290 nm and is not expected to undergo direct photolysis by sunlight, its degradation products may be susceptible to photolytic processes. nih.gov Studies on the photochemical transformation of aldicarb have been conducted to understand its fate in the presence of light. epa.gov The half-life of aldicarb in Houston clay at pH 6 under a 12-hour light/dark cycle was found to be 123 days. epa.gov

Aldicarb is rapidly oxidized in soil to form aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone. who.intnih.govrevize.com This oxidation is a key transformation pathway in the environment. revize.com The rate of oxidation can be influenced by soil type and microbial activity. nih.govcapes.gov.br In some soils, approximately 48% of aldicarb is converted to aldicarb sulfoxide within 7 days. who.int The oxidation process is considered a major route for aldicarb degradation in surface and shallow subsurface soils under aerobic conditions. capes.gov.br

Photolytic Degradation Processes

Biotic Degradation Mechanisms in Non-Human Ecosystems

The breakdown of aldicarb sulfoxide by living organisms, particularly microorganisms, is a critical component of its environmental fate.

Soil microorganisms play a significant role in the degradation of aldicarb and its metabolites, including aldicarb sulfoxide. researchgate.netnih.gov Some microorganisms can utilize these compounds as a source of carbon and nitrogen for their growth. researchgate.net This microbial metabolism is a key process in the natural attenuation and potential bioremediation of aldicarb-contaminated sites. nih.gov Research has shown that the degradation of aldicarb sulfoxide is faster in non-sterilized soils compared to sterilized soils, indicating the importance of microbial activity. epa.govnih.gov

The degradation of aldicarb and its metabolites occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, with different pathways and rates.

Under aerobic conditions, the primary degradation pathway is the oxidation of aldicarb to aldicarb sulfoxide and then to aldicarb sulfone. nih.gov The half-life of the total toxic residue (aldicarb, aldicarb sulfoxide, and aldicarb sulfone) in surface soils under aerobic conditions can range from approximately 0.5 to 3.5 months. who.intepa.gov

In anaerobic environments, the degradation pathways are different. While aldicarb sulfoxide is still a major metabolite, the formation of aldicarb sulfone is not typically observed. nih.govosti.gov Instead, reduction to the corresponding aldehyde and nitrile is a proposed pathway. nih.gov Interestingly, under anaerobic conditions, the half-lives for the total toxic residue in subsurface soils have been found to be significantly shorter than under aerobic conditions. who.intosti.gov

Table 2: Degradation Half-lives of Aldicarb Residues in Soil

| Condition | Soil Type/Depth | Residue | Half-life | Reference |

| Aerobic | Surface Soils (up to 30 cm) | Aldicarb (mineralization) | 20-361 days | nih.gov |

| Aerobic | Subsurface Soils (20-183 cm) | Aldicarb (mineralization) | 131-233 days | nih.gov |

| Anaerobic | Subsurface Soils (20-183 cm) | Aldicarb (mineralization) | 223-1130 days | nih.gov |

| Aerobic | Surface Soil | Total Toxic Residue | 0.5 to 3 months | who.int |

| Aerobic | Subsurface Soil | Total Toxic Residue | 5 months (estimated) | epa.gov |

| Anaerobic | Subsurface Soils | Total Toxic Residue | Shorter than aerobic | osti.gov |

Microbial Metabolism and Bioremediation Research [1, 5, 6, 7]

Transport and Distribution Modeling in Environmental Compartments

Modeling the transport and distribution of pesticide residues is essential for assessing their potential environmental impact. Aldicarb-d3 Sulfoxide is an invaluable tool in these studies, facilitating the development and calibration of models that predict the movement of Aldicarb residues in soil, water, and air. These models are crucial for understanding exposure pathways and for developing effective environmental management strategies.

Assessment of Leaching and Runoff in Agricultural Watersheds

The potential for groundwater contamination via leaching and surface water contamination through runoff are significant concerns in agricultural regions where soil-applied pesticides are used. pugetsoundinstitute.org Studies employing tracers like this compound are fundamental to quantifying these transport pathways for Aldicarb and its transformation products.

Aldicarb is known to rapidly oxidize in soil to form Aldicarb Sulfoxide and, more slowly, Aldicarb Sulfone. who.intapvma.gov.au Both of these metabolites are significantly more mobile and possess a higher potential for leaching than the parent compound, Aldicarb. nih.govwho.int Laboratory studies have confirmed that while Aldicarb may be classified as a non-leacher, its sulfoxide and sulfone metabolites are definitive leachers. nih.gov The high mobility of these metabolites is attributed to their physical and chemical properties, particularly their low lipophilicity and consequent weak interaction with soil organic matter. semanticscholar.org

Research has demonstrated that factors such as soil type, organic matter content, and rainfall patterns significantly influence the extent of leaching. who.intwho.int The greatest potential for leaching occurs in sandy soils with low organic matter content, especially in areas with high water tables. who.int Column leaching experiments provide a controlled environment to study this phenomenon. In one such study using a red-yellow oxisol, Aldicarb Sulfoxide was observed to percolate through a 15 cm soil column and was no longer detectable in the soil itself after 40 days of incubation. semanticscholar.orgresearchgate.netrsdjournal.org After 60 days, no residues of Aldicarb or its metabolites were detected in the percolated water or soil, indicating rapid degradation under those specific conditions. semanticscholar.orgresearchgate.net

| Compound | Organic Carbon-Water Partition Coefficient (Koc) | Octanol-Water Partition Coefficient (log Kow) | Mobility Classification |

|---|---|---|---|

| Aldicarb | 6-31 | 1.08 | Very Mobile to Mobile |

| Aldicarb Sulfoxide | 6-31 | -0.69 | Very Mobile |

| Aldicarb Sulfone | 6-31 | -0.57 | Very Mobile |

Sorption and Desorption Dynamics in Soil Profiles

The processes of sorption (the binding of a chemical to soil particles) and desorption (the release of a bound chemical) are critical in determining a pesticide's mobility and bioavailability in the environment. tubitak.gov.tr Weak sorption to soil facilitates greater movement with water, increasing the likelihood of leaching and runoff. The use of this compound in batch equilibrium and soil column studies allows for the precise determination of sorption coefficients (such as Kd and Koc) and the characterization of desorption behavior. epa.gov

The dynamics of desorption are also a key consideration. Pesticide desorption can be hysteretic, meaning the process of release from soil particles does not simply reverse the sorption process, which can affect its persistence and long-term mobility. researchgate.net Understanding these dynamics is essential for accurate environmental fate modeling. The low sorption affinity of Aldicarb Sulfoxide implies that once it is present in the soil solution, it is less likely to be retained by the soil matrix and is more readily available for transport. semanticscholar.orgtubitak.gov.tr This characteristic is a primary reason for its detection in groundwater following agricultural use of Aldicarb. who.intapvma.gov.au

| Soil Factor | Influence on Aldicarb Sulfoxide Sorption | Reference Finding |

|---|---|---|

| Overall Sorption | Very Weak | Aldicarb sulfoxide was sorbed by soil constituents very weakly in a study of 16 calcareous soil samples. tubitak.gov.tr |

| Organic Matter | Low Correlation | Unlike its parent compound Aldicarb, the sorption of Aldicarb Sulfoxide shows little correlation with organic matter content due to its high polarity. semanticscholar.orgtubitak.gov.tr |

| Clay Minerals | Minor Contribution | Clay minerals contribute to sorption, but their effect can be masked by other soil components. tubitak.gov.tr |

| Lipophilicity (log Kow) | Low | The low log Kow value (-0.69) indicates high water solubility and low potential for partitioning into organic soil components, resulting in weak sorption. semanticscholar.org |

Metabolic and Biotransformation Research in Non Human Biological Models

In Vivo Tracer Studies in Non-Mammalian and Mammalian Animal Models (excluding clinical trials)who.intnih.gov

Tracer studies, often employing isotopically labeled compounds like Aldicarb-d3 sulfoxide (B87167), are crucial for tracking the absorption, distribution, metabolism, and excretion of a substance within a living organism.

Studies in various animal models, including rats and cows, have consistently shown that aldicarb (B1662136) and its metabolites are rapidly excreted, primarily through urine. who.intiarc.frinchem.org Typically, 80-90% of the administered dose is eliminated within 24 hours, with excretion being essentially complete within four to five days. who.intepa.gov This rapid elimination prevents the bioaccumulation of aldicarb or its metabolites in tissues over the long term. who.intinchem.org

In lactating cows, the majority of an administered dose is excreted in the urine, with small amounts found in feces and milk. apvma.gov.aunih.gov The use of deuterated metabolites like Aldicarb-d3 sulfoxide in such studies allows for precise quantification and identification of the metabolic products in various biological matrices. medchemexpress.com

The metabolic profile of aldicarb is broadly similar across different species, with the primary pathway being the rapid oxidation to aldicarb sulfoxide, followed by a slower oxidation to aldicarb sulfone. inchem.orgwho.int In vivo studies confirm that the metabolism of the parent compound is largely dependent on the fate of the initially formed sulfoxide. fao.org

When aldicarb sulfoxide is administered directly to rats, the resulting urinary metabolites are largely the same as those observed after administering aldicarb itself. fao.org This indicates that once formed, aldicarb sulfoxide follows a similar degradation pathway. The major urinary metabolites identified in rats include aldicarb sulfoxide and its hydrolytic product, sulfoxide oxime. inchem.org Further degradation leads to the formation of aldicarb sulfone and other more polar, acidic metabolites. inchem.org

| Administered Compound | Major Urinary Metabolites | Key Observations | References |

|---|---|---|---|

| Aldicarb | Aldicarb sulfoxide, Sulfoxide oxime, Aldicarb sulfone, other polar metabolites. | Rapid conversion to aldicarb sulfoxide is the initial and determining step of metabolism. | inchem.orgfao.org |

| Aldicarb Sulfoxide | Produces most of the same metabolites as aldicarb administration. | Confirms that the metabolic fate is largely dictated by the degradation of the sulfoxide. | fao.org |

Advanced Applications and Research Directions for Aldicarb D3 Sulfoxide

Role in Mechanistic Studies of Chemical Reactions

The substitution of hydrogen with deuterium (B1214612) atoms in Aldicarb-d3 sulfoxide (B87167) introduces a kinetic isotope effect, which is invaluable for elucidating the mechanisms of chemical reactions. This effect can alter reaction rates, providing insights into bond-breaking and bond-forming steps in a reaction pathway. While specific mechanistic studies focusing solely on Aldicarb-d3 sulfoxide are not extensively detailed in the public domain, the principles of using deuterated compounds in such studies are well-established. For instance, in the broader field of carbohydrate chemistry, sulfoxides are instrumental in glycosylation reactions, acting as donors and activators. researchgate.net Mechanistic investigations in this area have utilized kinetic studies and the isolation of intermediates to understand reaction pathways. researchgate.net Similarly, this compound can be employed to study the transformation and degradation pathways of aldicarb (B1662136) and its metabolites. By comparing the reaction kinetics of the deuterated and non-deuterated forms, researchers can determine the rate-limiting steps and the involvement of C-H bond cleavage in metabolic or environmental degradation processes.

Development of Novel Sensor Technologies for Environmental Monitoring

The development of sensitive and selective sensors for environmental pollutants is a significant area of research. While specific sensors developed exclusively for this compound are not documented, the broader research into pesticide detection provides a framework for its potential application. Novel sensor technologies, such as those based on luminescent silicon nanowires or electrochemical biosensors, are being developed for the detection of various environmental contaminants. mdpi.comresearchgate.net These sensors often rely on the specific interaction between the target analyte and the sensor's active material. mdpi.comresearchgate.net

This compound can play a crucial role as an internal standard in the development and validation of these sensor technologies. Due to its similar chemical and physical properties to the native aldicarb sulfoxide, it behaves almost identically during sample preparation and analysis. ciac.jl.cn However, its slightly higher mass allows it to be distinguished by mass spectrometry-based detection methods. ciac.jl.cn This enables accurate quantification of the non-deuterated aldicarb sulfoxide in environmental samples by correcting for any loss of analyte during the analytical process. ciac.jl.cnresearchgate.net This approach improves the accuracy and reliability of the sensor's measurements, which is critical for environmental monitoring.

Comparative Research with Non-Deuterated Aldicarb Metabolites in Environmental and Biological Studies

The primary application of this compound is as an internal standard for the quantification of aldicarb and its metabolites in various matrices. ciac.jl.cn This is particularly important in environmental and biological studies where accurate measurement of these compounds is essential for assessing exposure and understanding their fate.

In environmental studies, aldicarb has the potential to contaminate both surface and groundwater. The degradation of aldicarb in soil and water leads to the formation of its more persistent and toxic metabolites, aldicarb sulfoxide and aldicarb sulfone. who.int Analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, employing this compound and other deuterated analogues, have been developed for the sensitive and accurate determination of these compounds in water samples. ciac.jl.cn This allows for precise monitoring of contamination levels.

In biological studies, understanding the metabolism and toxicokinetics of aldicarb is crucial. Aldicarb is rapidly metabolized in organisms to aldicarb sulfoxide and then more slowly to aldicarb sulfone. who.int The use of this compound as an internal standard allows for the accurate tracking and quantification of the non-deuterated metabolite in biological samples. This comparative approach is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of aldicarb. acs.org For example, studies on the dynamic behavior of aldicarb and its metabolites in crops like cabbage have utilized LC-MS/MS to monitor residue levels. nih.gov The use of deuterated standards in such studies would enhance the accuracy of the findings.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Aldicarb | C₇H₁₄N₂O₂S | 190.26 | 116-06-3 nih.gov |

| Aldicarb sulfoxide | C₇H₁₄N₂O₃S | 206.27 nih.gov | 1646-87-3 nih.gov |

| This compound | C₇H₁₁D₃N₂O₃S | 209.28 lgcstandards.com | 1795136-36-5 lgcstandards.com |

| Aldicarb sulfone | C₇H₁₄N₂O₄S | 222.26 | 1646-88-4 |

Data sourced from multiple references. nih.govnih.govlgcstandards.com

Future Research Avenues in Environmental Chemistry and Metabolomics

The use of this compound is poised to contribute significantly to future research in environmental chemistry and metabolomics.

In environmental chemistry , future research will likely focus on developing more sophisticated and pragmatic approaches for assessing the environmental fate and effects of pesticide transformation products. this compound will be an indispensable tool in these efforts, enabling more accurate and reliable quantification of aldicarb sulfoxide in complex environmental matrices. This will lead to a better understanding of its persistence, mobility, and bioavailability in different environmental compartments. Furthermore, it can aid in validating predictive models for the environmental behavior of pesticides and their metabolites.

In the field of metabolomics , stable isotope-labeled compounds like this compound are widely used as tracers. medchemexpress.com Future research could involve using this compound to trace the metabolic pathways of aldicarb in various organisms in greater detail. This could help in identifying novel metabolites and understanding the biochemical mechanisms of toxicity. Such studies, often referred to as "foodomics," integrate information from various "omics" fields to provide a holistic view of the interactions between food, chemicals, and biological systems. otsuka.co.jp The application of deuterated standards in these integrated research areas will be crucial for generating high-quality data.

常见问题

Q. What chromatographic methods are optimal for detecting Aldicarb-d3 Sulfoxide in complex biological or environmental matrices?

To detect this compound, high-performance thin-layer chromatography (HPTLC) using Si 60 plates and Chrombook (WEB-Version) systems has been validated for resolving sulfoxide derivatives in multi-compound samples. Key parameters include a mobile phase optimized for polar metabolites (e.g., acetonitrile/water mixtures) and detection at UV wavelengths specific to sulfoxide moieties (~230–250 nm). Sample volumes of 50 µL and pre-treatment steps (e.g., solid-phase extraction) improve sensitivity in matrices like soil or biological fluids .

Q. How does deuterium labeling (d3) influence the stability and reactivity of Aldicarb sulfoxide in experimental settings?

Deuterium substitution at the methyl group (d3) reduces metabolic degradation rates due to the kinetic isotope effect, which slows enzymatic oxidation. This enhances the compound’s utility as a stable internal standard in tracer studies. Physicochemical properties (e.g., logP, solubility) remain comparable to the non-deuterated form, but mass spectrometry (MS) must distinguish isotopic peaks (e.g., m/z shifts of +3) to avoid interference .

Q. What synthetic protocols ensure high isotopic purity for this compound?

Synthesis typically involves deuterating Aldicarb at the methyl group via acid-catalyzed H/D exchange, followed by controlled oxidation to the sulfoxide using tert-butyl hydroperoxide. Isotopic purity (>98%) is confirmed via NMR (deuterium integration) and high-resolution MS. Contaminants like Aldicarb sulfone are minimized by optimizing reaction time and temperature .

Advanced Research Questions

Q. How can conflicting data on Aldicarb sulfoxide’s environmental persistence be resolved methodologically?

Discrepancies arise from variations in soil pH, microbial activity, and analytical detection limits. Standardized protocols for accelerated degradation studies (e.g., OECD 307) and inter-laboratory validation of LC-MS/MS methods are critical. For example, FTIR analysis of sulfoxide indices (e.g., absorbance at 1030 cm⁻¹) combined with linear regression models improves sensitivity to oxidative changes .

Q. What in vitro models best predict the metabolic pathways of this compound in mammalian systems?

Primary hepatocyte cultures and microsomal assays (e.g., CYP450 isoforms) are preferred for studying sulfoxidation and sulfone formation. Isotopic tracing (d3) helps differentiate host vs. microbial metabolism in co-culture systems. Data contradictions (e.g., variable half-lives) are mitigated by controlling oxygen tension and NADPH availability .

Q. How can the sensitivity of trace this compound quantification be enhanced in heterogeneous samples?

Coupling HPTLC with laser-induced fluorescence (LIF) detection lowers limits of detection (LOD) to sub-ppb levels. For GC-MS, derivatization with pentafluorobenzoyl chloride enhances volatility and ionization. Matrix-matched calibration and internal standardization (e.g., d6-labeled analogs) correct for recovery variations in plant or animal tissues .

Q. What experimental designs address challenges in isotopic dilution analysis for this compound?

Use a nested factorial design to test variables like extraction solvent polarity, pH, and deuterium retention. For example, methanol/water (70:30) at pH 4.5 maximizes recovery while minimizing deuterium loss. Cross-validation with stable isotope-assisted metabolomics workflows ensures data reproducibility .

Methodological Notes

- Chromatographic Optimization : Always include deuterated internal standards to correct for matrix effects in quantitative workflows .

- Sensitivity Metrics : Calculate sensitivity indices (SI) for spectroscopic methods using slope-to-CV ratios to prioritize techniques with the highest signal-to-noise .

- Synthetic Validation : Confirm isotopic purity via orthogonal methods (NMR, MS) to avoid confounding results in tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。